molecular formula C9H16N2O B6204114 2-azaspiro[4.4]nonane-2-carboxamide CAS No. 1852079-66-3

2-azaspiro[4.4]nonane-2-carboxamide

Cat. No. B6204114
CAS RN: 1852079-66-3
M. Wt: 168.2
InChI Key:
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Description

2-azaspiro[4.4]nonane-2-carboxamide (also known as A2N) is a heterocyclic compound that is commonly used in the synthesis of various pharmaceuticals and other compounds. It is an important building block for the synthesis of a variety of compounds, including drugs, pesticides, fragrances, and other materials. A2N is a versatile and widely used synthetic molecule that has been used in a variety of scientific and medical applications.

Scientific Research Applications

A2N has a variety of applications in scientific research. It is used as a building block for the synthesis of a variety of compounds, including drugs, pesticides, fragrances, and other materials. A2N is also used in the synthesis of a variety of pharmaceuticals and other compounds. Additionally, it is used in the synthesis of a variety of peptide and peptidomimetics, as well as in the synthesis of a variety of organic compounds.

Mechanism of Action

A2N is a versatile and widely used synthetic molecule that has been used in a variety of scientific and medical applications. A2N is believed to act as a catalyst in the synthesis of a variety of compounds, including drugs, pesticides, fragrances, and other materials. A2N is believed to act as a nucleophile in the formation of a variety of compounds, including peptides and peptidomimetics. Additionally, A2N is believed to act as a Lewis acid in the formation of a variety of compounds.
Biochemical and Physiological Effects
A2N is a versatile and widely used synthetic molecule that has been used in a variety of scientific and medical applications. A2N has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-tumor properties. Additionally, A2N has been found to have anti-fungal, anti-parasitic, and anti-viral properties. A2N has also been found to have anti-convulsant and anti-depressant properties.

Advantages and Limitations for Lab Experiments

A2N is an important building block for the synthesis of a variety of compounds, including drugs, pesticides, fragrances, and other materials. A2N is a versatile and widely used synthetic molecule that has been used in a variety of scientific and medical applications. A2N has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easily synthesized, and can be used in a variety of reactions. Additionally, A2N has a low toxicity and is non-carcinogenic. However, A2N has a number of limitations for laboratory experiments. It is not very stable and can degrade over time. Additionally, A2N can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

A2N is an important building block for the synthesis of a variety of compounds, including drugs, pesticides, fragrances, and other materials. There are a number of potential future directions for the use of A2N. These include the synthesis of new drugs, the development of new catalysts, and the use of A2N as a starting material for the synthesis of peptides and peptidomimetics. Additionally, A2N could be used in the synthesis of a variety of organic compounds, such as polymers, dyes, and pigments. Finally, A2N could be used in the development of new materials, such as nanomaterials and biomaterials.

Synthesis Methods

A2N can be synthesized from a variety of starting materials, including aldehydes, ketones, and amines. The most common method for synthesizing A2N is a nucleophilic acyl substitution reaction between an aldehyde or ketone and an amine. This reaction can be carried out in either an aqueous or organic solvent. A2N can also be synthesized via a condensation reaction between an aldehyde or ketone and an amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azaspiro[4.4]nonane-2-carboxamide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromobutyronitrile", "2-aminocyclohexanone", "sodium hydride", "N,N-dimethylformamide", "acetic anhydride", "ammonium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 4-bromobutyronitrile is reacted with sodium hydride in N,N-dimethylformamide to form the corresponding nitrile anion.", "Step 2: The nitrile anion is then reacted with 2-aminocyclohexanone to form the corresponding imine.", "Step 3: The imine is reduced using hydrogen gas and a palladium catalyst to form the corresponding amine.", "Step 4: The amine is then acetylated using acetic anhydride to form the corresponding acetamide.", "Step 5: The acetamide is cyclized using ammonium hydroxide to form the spirocyclic intermediate.", "Step 6: The intermediate is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 7: The salt is neutralized using sodium bicarbonate and extracted using ethyl acetate.", "Step 8: The organic layer is washed with water and dried to yield the final product, 2-azaspiro[4.4]nonane-2-carboxamide." ] }

CAS RN

1852079-66-3

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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